molecular formula C16H12F3N3O2S B2614716 N-(2-chlorobenzyl)-2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide CAS No. 946358-15-2

N-(2-chlorobenzyl)-2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

Cat. No. B2614716
CAS RN: 946358-15-2
M. Wt: 367.35
InChI Key: DNCJZBAVUCCIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide, also known as CBT-1, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In

Scientific Research Applications

Anticancer Potential

The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, serves as a promising scaffold for designing new anticancer drugs . Researchers have demonstrated high antitumor activity associated with these compounds. Their structural similarity to purine allows for effective binding to biological targets, making them attractive candidates for cancer therapy.

Other Applications

Beyond the mentioned fields, researchers can investigate additional applications, such as enzyme inhibition, receptor binding, or even fluorescent labeling.

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c1-8-7-25-15-20-9(2)12(14(24)22(8)15)21-13(23)10-5-3-4-6-11(10)16(17,18)19/h3-7H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCJZBAVUCCIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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